2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde

Organic Synthesis Process Chemistry Purification

Researchers often face failed syntheses when substituting imidazole intermediates without rigorous validation of steric and electronic effects. This compound delivers a precisely tuned 2-ethylimidazole moiety-enhancing lipophilicity and metabolic stability-paired with a reactive aldehyde handle for reductive amination and a chloro group for orthogonal cross-coupling. - ≥98% purity ensures reproducible reactivity in key transformations. - Distinct from non-ethylated analogs, preventing unpredictable yields in lead optimization. - Enables rapid construction of diverse compound libraries for hit-to-lead programs. Supplied with full analytical documentation for immediate global dispatch.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
Cat. No. B13628347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1C2=C(C(=CC=C2)Cl)C=O
InChIInChI=1S/C12H11ClN2O/c1-2-12-14-6-7-15(12)11-5-3-4-10(13)9(11)8-16/h3-8H,2H2,1H3
InChIKeySQQHMEXDPZZQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde Overview


2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde (CAS 1249905-05-2) is a heterocyclic aromatic compound characterized by a benzaldehyde core with a chloro substituent at the 2-position and a 2-ethyl-1H-imidazol-1-yl group at the 6-position . It belongs to the class of substituted imidazole derivatives, which are widely recognized for their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials . The compound's structure, which incorporates both a reactive aldehyde handle and a sterically and electronically tuned imidazole moiety, distinguishes it from simpler analogs and positions it as a valuable building block for constructing complex molecular architectures .

Aldehyde handle supports C–C bond formation and library synthesis workflows
2-Ethylimidazole moiety enables steric and electronic tuning for cross-coupling selectivity
Chloro substituent permits further functionalization via metal-catalyzed coupling

Why This Compound Is Irreplaceable


The specific substitution pattern of 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde is critical for its intended applications as a synthetic intermediate. Closely related analogs, such as 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde or 2-chloro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde, differ fundamentally in their steric, electronic, and physicochemical properties due to the presence or absence of the ethyl group on the imidazole ring . This seemingly minor structural change can significantly alter the compound's lipophilicity, metabolic stability in biological systems, and reactivity in key transformations like cross-coupling reactions . Consequently, substituting one for another without rigorous validation can lead to failed syntheses, unpredictable yields, or a loss of desired biological activity in downstream products. The evidence presented below quantifies these critical differences to guide informed procurement decisions.

Missing 2-ethyl group may shift steric profile and alter cross-coupling regioselectivity
Lipophilicity difference (cLogP shift) may impact downstream biological property profiling
Different boiling point and density may require adjusted purification and handling protocols

Key Differentiators vs. Analogs


2-Ethyl Substitution: Boiling Point and Density

The introduction of a 2-ethyl group on the imidazole ring significantly alters the compound's physicochemical profile compared to its unsubstituted analog, 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde. This modification increases the molecular weight and alters intermolecular forces, resulting in quantifiable differences in key properties like boiling point and density . The higher boiling point of the target compound can impact its behavior in high-temperature reactions and its purification via distillation, while the lower predicted density suggests a different molecular packing and potentially altered solubility in organic solvents .

Physicochemical Profile
Predicted context
Boiling Point: 417.0±55.0 °C; Density: 1.23±0.1 g/cm³ (Target) 2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde: 389.1±52.0 °C; 1.31±0.1 g/cm³
Supports process development and purification strategy review
Predicted values; experimental confirmation recommended
Organic Synthesis Process Chemistry Purification

2-Ethylimidazole Structural and Reactivity Effects

The presence of the 2-ethyl substituent on the imidazole ring introduces steric bulk and alters the electron density of the heterocycle compared to unsubstituted or methyl-substituted analogs. This modification can be strategically exploited to modulate reactivity and selectivity in subsequent chemical transformations . For instance, the increased steric hindrance can influence the regioselectivity of electrophilic aromatic substitution or the course of metal-catalyzed cross-coupling reactions. Furthermore, the ethyl group enhances the lipophilicity of the molecule, a property that is often correlated with improved membrane permeability and metabolic stability when the compound is used as an intermediate for drug discovery .

Lipophilicity Shift
Class-level inference
Target cLogP ~2.8 vs. methyl analog ~2.2 and unsubstituted ~1.6 (predicted)
Supports ADME-property interpretation in lead optimization
Predicted cLogP; experimental validation advised
Medicinal Chemistry Agrochemicals Reaction Selectivity

Aldehyde Group Synthetic Versatility

The benzaldehyde moiety in 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde serves as a highly versatile functional group, enabling its use as a key intermediate in a wide array of transformations. The aldehyde can undergo classic condensation reactions (e.g., Aldol, Knoevenagel, Wittig) to form carbon-carbon bonds, or it can be oxidized or reduced to yield carboxylic acids or benzyl alcohols, respectively . In contrast, structurally similar compounds like 2-chloro-6-(1H-imidazol-1-yl)benzoic acid or 2-chloro-6-(1H-imidazol-1-yl)benzyl alcohol lack this critical reactive handle, restricting their synthetic utility to a narrower set of reactions . This distinction makes the aldehyde-bearing target compound a more versatile and sought-after building block for constructing complex molecular libraries.

Functional Group Reactivity
Class-level inference
Aldehyde enables condensation, oxidation, reduction; acid/alcohol analogs lack this handle
Supports library synthesis and building-block versatility context
Qualitative comparison; confirm reactivity in target conditions
Synthetic Chemistry Methodology Building Blocks

Research & Industrial Applications


Pharmaceutical Intermediate

The 2-ethylimidazole moiety is a privileged scaffold in medicinal chemistry, found in various drug candidates targeting a range of therapeutic areas. This compound serves as an ideal late-stage intermediate for constructing complex drug-like molecules. Its aldehyde group can be used to attach the imidazole core to other pharmacophores via reductive amination or other C-C bond-forming reactions, enabling the rapid synthesis of diverse compound libraries for hit-to-lead and lead optimization programs . The enhanced lipophilicity conferred by the 2-ethyl group (as established in Section 3, Evidence Item 2) is particularly valuable for optimizing the drug-like properties of these leads.

Agrochemical Building Block

Substituted imidazoles are prominent in the development of novel fungicides, herbicides, and insecticides. The unique substitution pattern of 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde provides a handle for introducing the imidazole pharmacophore into agrochemical leads. The reactive aldehyde allows for conjugation with other active structural motifs, while the chloro substituent offers an orthogonal site for further functionalization via metal-catalyzed cross-coupling, enabling the generation of a diverse array of potential agrochemical candidates .

Functional Materials Synthesis

Imidazole derivatives are increasingly employed in materials science for applications such as catalysts, ligands for metal-organic frameworks (MOFs), and components in organic electronics. The specific physicochemical properties of this compound, including its boiling point and density (quantified in Section 3, Evidence Item 1), are relevant to its handling and incorporation into these advanced materials. Its dual functionality (aldehyde and chloro groups) makes it a versatile monomer or cross-linking agent for the synthesis of polymers and other functional materials .

Application
Selection Property
Validation Focus
Drug discovery & lead optimization
Aldehyde handle for C–C coupling; 2-ethyl group for lipophilicity tuning; chloro for diversification
Reaction selectivity & downstream molecular property profiling
Agrochemical lead development
Imidazole pharmacophore attachment; orthogonal chloro functionalization
Synthetic route feasibility & bioactivity screening
Material science & polymer chemistry
Dual functional groups as monomer/crosslinker; boiling point & density handling context
Incorporation efficiency & material property assessment
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